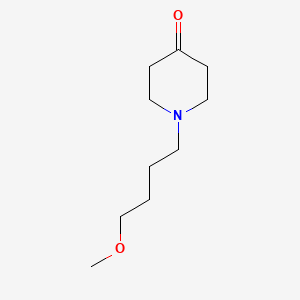

1-(4-Methoxybutyl)-4-piperidone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybutyl)-4-piperidone is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methoxybutyl)-4-piperidone, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous 4-piperidone derivatives are synthesized by reacting acyl chlorides with substituted piperidones in dichloromethane (CH₂Cl₂) with triethylamine as a base. Reaction optimization includes temperature control (0–25°C) and purification via column chromatography using gradients of ethyl acetate/hexane .

- Key Parameters :

- Solvent: CH₂Cl₂ or THF.

- Catalysts: Triethylamine or DMAP.

- Purification: Silica gel chromatography (60–120 mesh).

Q. How is this compound structurally characterized?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybutyl group at N1 and ketone at C4). IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (ESI-MS) determines molecular weight and fragmentation patterns .

- Reference Data : For similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), molecular weights range from 237–291 g/mol .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodology : Use normal cell lines (e.g., HEK293, Vero) alongside cancer lines (e.g., MCF-7, HeLa). Assess viability via MTT assays at concentrations of 1–100 μM. Compare IC₅₀ values to evaluate selective toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent length, electronic effects) influence biological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies:

- Replace the methoxybutyl group with shorter/longer alkoxy chains or electron-withdrawing groups (e.g., Cl, NO₂).

- Evaluate changes in cytotoxicity (via IC₅₀) and receptor binding (e.g., molecular docking with kinases or GPCRs) .

Q. How can contradictory data on biological efficacy be resolved?

- Methodology :

- Meta-analysis : Compare studies using standardized protocols (e.g., cell line origins, assay durations).

- Dose-response curves : Identify non-linear effects at low/high concentrations.

- Mechanistic studies : Use flow cytometry (apoptosis: Annexin V/PI staining) and Western blotting (autophagy: LC3-II/p62) to confirm mode of action .

Q. What in silico strategies predict pharmacokinetic properties and drug-likeness?

- Methodology :

- ADME Prediction : Use SwissADME to assess solubility (LogP), bioavailability, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., EGFR, tubulin) over 100 ns trajectories.

- Docking Tools : AutoDock Vina or Glide for binding affinity (ΔG) calculations .

Q. What analytical techniques ensure purity and detect trace impurities?

- Methodology :

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-(4-methoxybutyl)piperidin-4-one |

InChI |

InChI=1S/C10H19NO2/c1-13-9-3-2-6-11-7-4-10(12)5-8-11/h2-9H2,1H3 |

InChI Key |

DGLSUUNCXWANOD-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCN1CCC(=O)CC1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.